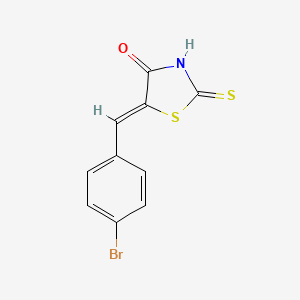
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with indole-3-acetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Neuroprotection: It acts as a neuroprotective agent by inhibiting MAO-B, which is involved in the degradation of neurotransmitters in the brain.
Medicinal Chemistry: The compound is used in the design and synthesis of new drugs targeting neurological disorders.
Biological Studies: It is used in studies to understand the mechanisms of neurodegeneration and the role of MAO-B in these processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of MAO-B. By inhibiting this enzyme, it prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This action helps in alleviating symptoms of neurodegenerative diseases. The molecular targets include the active site of MAO-B, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another indole derivative with similar MAO-B inhibitory activity.
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives with biological activities.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is unique due to its specific structure, which combines the indole moiety with a bromophenyl group and an oxoethyl chain. This unique structure contributes to its potent MAO-B inhibitory activity and its potential as a neuroprotective agent .
Properties
Molecular Formula |
C20H18BrNO3 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C20H18BrNO3/c21-16-10-8-14(9-11-16)19(23)13-25-20(24)7-3-4-15-12-22-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,22H,3-4,7,13H2 |
InChI Key |
KTZDXGCFANOAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


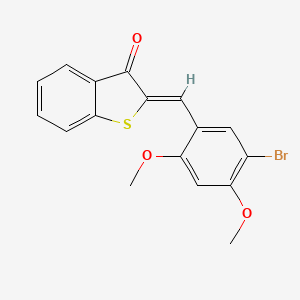
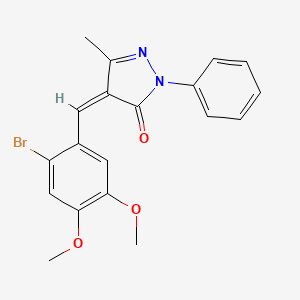
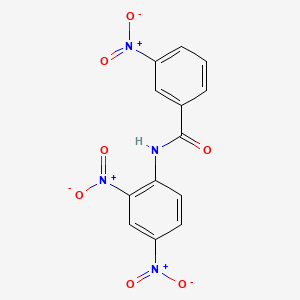

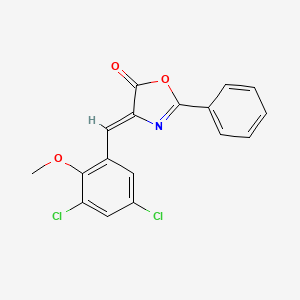
![(4E)-3-(4-nitrophenyl)-5-oxo-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698510.png)
methanone](/img/structure/B11698516.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11698519.png)
![[(3Z)-3-(3-{[(3-hydroxyphenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11698524.png)
![(2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide](/img/structure/B11698532.png)
![4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11698536.png)
![(4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698543.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11698545.png)
